molecular formula C22H32ClNO3 B608545 Levophencynonate hydrochloride CAS No. 861655-73-4

Levophencynonate hydrochloride

Cat. No.: B608545
CAS No.: 861655-73-4
M. Wt: 393.9 g/mol
InChI Key: AUKYHFFECJXLHI-FMTMECAPSA-N
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Description

Levophencynonate hydrochloride is a small molecule drug classified as a muscarinic acetylcholine receptor (mAChR) antagonist . Its molecular formula is C₂₂H₃₂ClNO₃, with a molecular weight of 410.95 g/mol (calculated from ). The compound is indicated for the treatment of vertigo, particularly in patients with posterior circulation infarction, as demonstrated in a 2013–2015 randomized, quadruple-blind clinical trial using doses of 1.0 mg and 1.5 mg twice daily . Analytical methods, such as HPLC and HPLC-MS/MS, have been validated for quantifying levophencynonate and its metabolite, demethyl levophencynonate, in human urine, showing linear ranges of 10–4,000 pg/mL and 25–8,000 pg/mL, respectively .

Properties

CAS No.

861655-73-4

Molecular Formula

C22H32ClNO3

Molecular Weight

393.9 g/mol

IUPAC Name

[(1S,5R)-3-methyl-3-azabicyclo[3.3.1]nonan-9-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;hydrochloride

InChI

InChI=1S/C22H31NO3.ClH/c1-23-14-16-8-7-9-17(15-23)20(16)26-21(24)22(25,19-12-5-6-13-19)18-10-3-2-4-11-18;/h2-4,10-11,16-17,19-20,25H,5-9,12-15H2,1H3;1H/t16-,17+,20?,22-;/m0./s1

InChI Key

AUKYHFFECJXLHI-FMTMECAPSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Levophencynonate hydrochloride;  Levophencynonate HCl;  R-(-)-Phencynonate hydrochloride; 

Origin of Product

United States

Comparison with Similar Compounds

Chemical Structure and Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
Levophencynonate HCl 230313-75-4 C₂₂H₃₂ClNO₃ 410.95 Chiral center, tertiary amine, aromatic rings, ester functional group
Demethyl Levophencynonate N/A C₂₁H₃₀ClNO₃ 396.92 Metabolite of levophencynonate; lacks a methyl group compared to parent compound
Levomethadyl Acetate HCl N/A C₂₃H₃₁NO₂·HCl 406.36 Diphenylheptane backbone, acetate ester, dimethylamino group
Trihexyphenidyl HCl 52-49-3 C₂₀H₃₁NO·HCl 337.93 Tricyclic structure, tertiary amine, hydroxyl group
Zolunicant HCl N/A C₂₂H₂₉ClN₂O₃ 404.94 Similar molecular weight; contains indole and quinazoline moieties

Notes:

  • Levophencynonate and its metabolite share structural similarities with other mAChR antagonists, such as tertiary amines and aromatic systems.
  • Discrepancies exist in CAS numbers for levophencynonate: and cite 230313-75-4, while lists 861655-73-4, suggesting possible nomenclature variations or errors.

Key Findings :

  • Levophencynonate’s efficacy in vertigo is supported by randomized trials, whereas Trihexyphenidyl’s use in movement disorders is well-established .
  • Both compounds exhibit anticholinergic activity but differ in specificity and side effect profiles.

Pharmacokinetic and Analytical Comparisons

Parameter Levophencynonate HCl Demethyl Levophencynonate Methylphenidate HCl
Urinary Excretion 0.185 ± 0.150 μg (1 mg dose) 0.598 ± 0.352 μg (2 mg dose) N/A
Analytical Method HPLC-MS/MS (LOQ: 10 pg/mL) HPLC-MS/MS (LOQ: 25 pg/mL) LC-UV (λ = 220 nm)
Stability Stable in urine for 8 hours (RSD < 0.36%) Compatible with parent compound stability Stable under accelerated testing conditions

Insights :

  • Levophencynonate’s urinary excretion is dose-dependent, with demethylation being a primary metabolic pathway .
  • HPLC-based methods are preferred for both levophencynonate and Methylphenidate, though MS/MS offers higher sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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